([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone
Description
([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone is a binaphthyl-derived aromatic ketone characterized by a rigid, fused binaphthalene framework linked to a phenyl group via a ketone bridge. The binaphthyl moiety confers significant steric hindrance and π-conjugation, which may influence its crystallinity, solubility, and electronic properties. Such compounds are often explored in materials science, asymmetric catalysis, and pharmaceutical intermediates due to their chiral environments and robust aromatic systems .
Structure
3D Structure
Properties
CAS No. |
917980-48-4 |
|---|---|
Molecular Formula |
C27H18O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3-naphthalen-1-ylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-10-2-1-3-11-20)26-18-22-13-5-4-12-21(22)17-25(26)24-16-8-14-19-9-6-7-15-23(19)24/h1-18H |
InChI Key |
XRZKTIRQUBEDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone typically involves the reaction of 1,2-binaphthyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the binaphthyl compound to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ([1,2’-Binaphthalen]-3’-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between ([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone and related compounds:
Key Observations :
- The oxazole-containing compound () exhibits a larger molecular weight (495.55 g/mol) and a heterocyclic core, which introduces torsional flexibility and distinct electronic properties compared to the fully aromatic binaphthyl system.
- The dihydroxy and methoxy analogs () are smaller (340–342 g/mol) and more polar due to hydroxyl/methoxy substituents, likely enhancing solubility in polar solvents but reducing thermal stability compared to the target compound .
Physical and Spectral Properties
- Melting Points: The dihydroxy-methoxy analog () melts at 149–150°C, consistent with polar functional groups facilitating intermolecular hydrogen bonding. The oxazole derivative () lacks reported melting points but exhibits a densely packed monoclinic crystal lattice, suggesting higher thermal stability .
- Spectroscopy :
- IR : The dihydroxy-methoxy compound () shows a C=O stretch at 1633 cm⁻¹ and O-H bands at 3344 cm⁻¹. The target compound would lack O-H stretches, shifting C=O absorption due to electronic effects of the binaphthyl group .
- NMR : The dihydroxy-methoxy analog () displays distinct aromatic proton splitting (δ 6.99–8.65 ppm), whereas the oxazole compound () shows upfield shifts for benzyl and naphthyl protons (δ 1.463–1.530 ppm for CH₂ groups) .
Computational and Crystallographic Insights
- Crystal Packing : The oxazole derivative () exhibits C–H···π interactions, stabilizing its lattice. The target compound’s binaphthyl system may instead engage in π-π stacking, influencing its solid-state morphology .
Biological Activity
The compound ([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a binaphthyl moiety attached to a phenyl group through a carbonyl linkage. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar biphenyl derivatives. For instance, compounds containing 2,3-bis(phenylamino)quinoxaline derivatives demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.25 to 1 mg/L, showing promise as new antibacterial agents .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| 25 | 0.25 | MRSA |
| 31 | 0.5 | E. faecalis |
Anticancer Potential
Biphenyl derivatives have also been investigated for their anticancer properties. In related studies, phenyl ketone derivatives have been shown to modulate oxidoreductase activity effectively, which is crucial in countering non-alcoholic fatty liver disease (NAFLD). The compound 5f , a phenyl ketone derivative, exhibited an EC50 value of ≤ 13.5 μM against liver cancer cells . This suggests that this compound may similarly influence cancer cell viability and metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to bind to enzymes or receptors involved in critical metabolic pathways, potentially acting as an inhibitor or modulator of these pathways.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of various biphenyl derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation more effectively than traditional antibiotics . This highlights the potential of these compounds as alternatives in treating antibiotic-resistant infections.
Research on Anticancer Activity
In another study focusing on the therapeutic potential of phenyl ketones, it was found that specific modifications in the chemical structure significantly enhanced their anticancer activity. The findings suggested that structural features such as substituents on the aromatic rings play a crucial role in determining biological efficacy . This insight could guide future synthesis and optimization of this compound for enhanced anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
